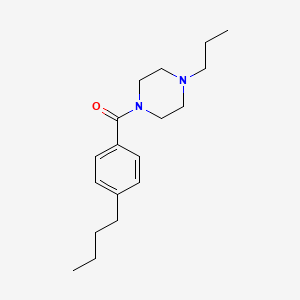![molecular formula C15H10Cl2N4O2 B5746027 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, commonly known as BB-94, is a small-molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit MMPs, which are upregulated in many solid tumors and contribute to tumor progression and metastasis.
Wirkmechanismus
BB-94 inhibits N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by binding to the active site of the enzyme and preventing substrate cleavage. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide play a crucial role in ECM remodeling, which is important in processes such as tissue repair and angiogenesis. However, upregulation of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in cancer and other diseases can lead to excessive ECM remodeling and contribute to disease progression. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 can help to restore the balance of ECM remodeling and reduce disease progression.
Biochemical and Physiological Effects:
BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In addition, BB-94 has been shown to reduce joint destruction in preclinical models of rheumatoid arthritis. However, BB-94 also has off-target effects, as it can inhibit other metalloproteinases and affect normal tissue remodeling processes.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has been extensively studied in preclinical models of cancer and rheumatoid arthritis, and its mechanism of action is well understood. However, BB-94 has limitations as a research tool, as it has off-target effects and can affect normal tissue remodeling processes. In addition, BB-94 is not a selective inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, as it can also inhibit other metalloproteinases.
Zukünftige Richtungen
For research on BB-94 include the development of more selective MMP inhibitors with fewer off-target effects. In addition, research is needed to better understand the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in disease progression and the potential for MMP inhibitors to be used in combination with other therapies. Finally, research is needed to develop methods for the targeted delivery of MMP inhibitors to tumors and other disease sites.
Synthesemethoden
BB-94 can be synthesized by reacting 2,4-dichlorobenzoic acid with N-(1,3-benzoxazol-2-yl)amine in the presence of thionyl chloride to yield 2,4-dichloro-N-(1,3-benzoxazol-2-yl)benzamide. This intermediate can then be reacted with formaldehyde and ammonium acetate to yield BB-94.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential use in cancer therapy. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are upregulated in many solid tumors and contribute to tumor progression and metastasis. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. BB-94 has also been studied for its potential use in the treatment of rheumatoid arthritis, as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are involved in the destruction of joint tissue in this disease.
Eigenschaften
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-8-5-6-9(10(17)7-8)13(22)20-14(18)21-15-19-11-3-1-2-4-12(11)23-15/h1-7H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOQKGEOOJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)






![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)